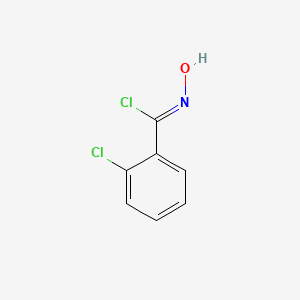

alpha,2-Dichlorobenzaldoxime

Description

Overview of Imidoyl Chlorides and Hydroximoyl Chlorides as Reactive Intermediates

Imidoyl chlorides are a class of organochlorine compounds featuring the functional group RC(NR')Cl. They are analogues of acyl chlorides where the carbonyl oxygen is replaced by a nitrogen-containing group. This structural feature renders them highly reactive electrophiles, susceptible to nucleophilic attack at the imine carbon. Their utility in organic synthesis is well-established, serving as key intermediates in a variety of transformations to form nitrogen-containing compounds such as amidines, imidates, and various heterocyclic systems.

Hydroximoyl chlorides, a subclass of imidoyl chlorides, possess an N-hydroxy group (RC(NOH)Cl). This functional group arrangement makes them valuable precursors for the in-situ generation of nitrile oxides upon treatment with a base. Nitrile oxides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings like isoxazoles and isoxazolines. This reactivity profile makes hydroximoyl chlorides indispensable reagents in the synthesis of a wide array of biologically active compounds and functional materials.

Structural Characteristics and Chemical Significance of 2-Chloro-N-hydroxybenzimidoyl Chloride

The molecular structure of 2-Chloro-N-hydroxybenzimidoyl chloride is distinguished by a benzene (B151609) ring substituted with a chlorine atom at the ortho position relative to the N-hydroxybenzimidoyl chloride moiety. This specific substitution has a profound impact on the molecule's reactivity and stereoelectronic properties. The electron-withdrawing nature of the chlorine atom influences the electron density of the aromatic ring and the imidoyl carbon, thereby affecting its electrophilicity.

The chemical significance of 2-Chloro-N-hydroxybenzimidoyl chloride lies in its potential to serve as a precursor for a variety of complex molecules. Its ability to generate a correspondingly substituted nitrile oxide makes it a valuable building block in the synthesis of ortho-chlorinated phenyl-substituted isoxazoles. The presence of the chlorine atom can also be exploited for further functionalization through cross-coupling reactions, offering a handle to introduce additional molecular complexity.

| Property | Description |

| Molecular Formula | C₇H₅Cl₂NO |

| IUPAC Name | 2-chloro-N-hydroxybenzenecarboximidoyl chloride |

| Key Functional Groups | Imidoyl chloride, N-hydroxy, ortho-chloro substituent |

| Primary Reactivity | Precursor to 2-chlorobenzonitrile (B47944) oxide for [3+2] cycloaddition reactions |

Research Landscape and Emerging Trends for Benzimidoyl Chloride Derivatives

The research landscape for benzimidoyl chloride derivatives is vibrant and expanding, driven by the continuous demand for novel synthetic methodologies and new chemical entities with potential applications in medicine and materials science. nih.gov A significant trend in this area is the development of more efficient and selective methods for the synthesis of functionalized benzimidoyl chlorides. This includes the use of milder reaction conditions and the exploration of a wider range of substrates.

Emerging trends also focus on expanding the synthetic utility of benzimidoyl chloride derivatives beyond their traditional roles. Researchers are exploring their use in transition metal-catalyzed cross-coupling reactions, where the imidoyl chloride moiety can act as an electrophilic partner. nih.gov Furthermore, there is a growing interest in the synthesis of benzimidoyl chloride derivatives bearing complex functional groups to access novel heterocyclic scaffolds with unique biological activities. The incorporation of fluorine atoms and other halogen substituents is also a key area of investigation, as these modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The development of N-alkoxybenzimidoyl chlorides as precursors for alkoxyl radicals in photoredox catalysis represents another innovative research direction. sioc.ac.cn

Scope and Objectives of Academic Investigations into 2-Chloro-N-hydroxybenzimidoyl Chloride Chemistry

Academic investigations into the chemistry of 2-Chloro-N-hydroxybenzimidoyl chloride are primarily focused on elucidating its reactivity and exploring its synthetic applications. A key objective is to understand the influence of the ortho-chloro substituent on the stability and reactivity of the corresponding nitrile oxide intermediate in cycloaddition reactions. This includes studying the regioselectivity and stereoselectivity of these reactions with various dipolarophiles.

Structure

2D Structure

Properties

CAS No. |

29568-74-9 |

|---|---|

Molecular Formula |

C7H5Cl2NO |

Molecular Weight |

190.02 g/mol |

IUPAC Name |

(1E)-2-chloro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H/b10-7+ |

InChI Key |

OXNDXWTURCMXJF-JXMROGBWSA-N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N Hydroxybenzimidoyl Chloride and Its Analogues

Traditional Synthesis from Aldoximes

Traditional solution-based chemistry offers several reliable methods for the conversion of aldoximes to hydroximoyl chlorides. The choice of halogenating agent is crucial to achieve high yields and prevent unwanted side reactions, such as ring chlorination in aromatic aldoximes.

N-Chlorosuccinimide (NCS) is a widely used and convenient reagent for the synthesis of hydroximoyl chlorides from aldoximes. thieme.comrsc.org This method is often preferred because it operates under milder conditions compared to reagents like gaseous chlorine and can offer better selectivity, particularly in preventing chlorination of the aromatic ring. researchgate.netchim.it

The reaction is typically performed by treating the corresponding aldoxime with NCS in a suitable solvent. chim.it For instance, the synthesis of various aromatic hydroximoyl chlorides has been achieved in good to excellent yields, ranging from 52% to 98%, by reacting aldoximes with NCS in the presence of a catalytic amount of pyridine at room temperature. rsc.org This approach has been successfully applied to the preparation of substituted 2-chloro-N-hydroxybenzimidoyl chlorides starting from o-chloro-benzaldehydes, which are first converted to the oxime and then chlorinated with NCS. chim.it In some procedures, N,N-dimethylformamide (DMF) is used as the solvent. researchgate.net

Table 1: Synthesis of Aromatic Hydroximoyl Chlorides using NCS rsc.org

| Aldoxime Precursor | Yield (%) |

|---|---|

| Benzaldehyde Oxime | 98 |

| 4-Methoxybenzaldehyde Oxime | 95 |

| 4-Chlorobenzaldehyde Oxime | 92 |

| 4-Nitrobenzaldehyde Oxime | 85 |

| 2-Chlorobenzaldehyde Oxime | 88 |

| Aliphatic Aldoxime | 48 |

While NCS is common, a variety of other halogenating agents have been utilized for the synthesis of hydroximoyl chlorides. Historically, methods included the use of chlorine gas or nitrosyl chloride, though these are often hazardous and can lead to side reactions with activated aromatic rings. researchgate.netresearchgate.net

Milder and more selective modern reagents include:

tert-Butyl hypochlorite : This reagent has been used for the chlorination of benzaldoximes, although it may result in low yields for those with electron-donating substituents. researchgate.net

Benzyltrimethylammonium tetrachloroiodate (BTMA ICl₄) : This reagent provides a convenient method for converting aldoximes to hydroximoyl chlorides through a simple procedure in dichloromethane. researchgate.net

Hydrogen Chloride-Oxone System : A system utilizing hydrogen chloride and Oxone in DMF has been reported for the preparation of benzohydroximoyl chlorides. researchgate.netacs.org A solvent-less variation using acidic silica gel (HCl) and Oxone also provides selective chlorination in excellent yields. researchgate.net

N-tert-Butyl-N-chlorocyanamide : This agent has been shown to convert aldoximes to hydroximoyl chlorides in quantitative yields in under a minute. researchgate.net

Other reagents that have been employed for this transformation include sodium hypochlorite and 1-chlorobenzotriazole. thieme.comresearchgate.net

Mechanochemical Approaches to 2-Chloro-N-hydroxybenzimidoyl Chloride Synthesis

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a green alternative to traditional solvent-based synthesis. researchgate.net Ball milling is a common technique where reactants are ground together, often in the absence of a solvent. mdpi.com

Research into the mechanochemical synthesis of hydroximoyl chlorides has revealed that the reaction pathway can differ significantly from solution-based methods. mdpi.com When various benzaldehyde oximes were subjected to solvent-free ball-milling conditions with sodium chloride (NaCl) and Oxone, the expected hydroximoyl chlorides were not formed. Instead, the reaction unexpectedly yielded N-acyloxyimidoyl chlorides. researchgate.netmdpi.com This outcome highlights how mechanochemistry can alter chemical reactivity and lead to different products compared to liquid-phase counterparts. mdpi.com

The process generally involves milling the aldoxime with NaCl, Oxone, and a base like sodium carbonate (Na₂CO₃) in a stainless steel jar. mdpi.com Yields for these N-acyloxyimidoyl chlorides were reported to be in the range of 26-81% depending on the substituents on the aromatic ring. mdpi.com

Table 2: Synthesis of N-acyloxyimidoyl Chlorides via Ball-Milling mdpi.com

| Aldoxime Substituent | Reagents | Conditions | Product Yield (%) |

|---|---|---|---|

| 4-Methyl | NaCl, Oxone, Na₂CO₃ | 30 Hz, 30 min | 58 |

| None | NaCl, Oxone, Na₂CO₃ | 30 Hz, 30 min | 44 |

| 4-Chloro | NaCl, Oxone, Na₂CO₃ | 30 Hz, 30 min | 35 |

| 4-Bromo | NaCl, Oxone, Na₂CO₃ | 30 Hz, 30 min | 48 |

| 2-Chloro | NaCl, Oxone, Na₂CO₃ | 30 Hz, 30 min | 43 |

| 3-Fluoro | NaCl, Oxone, Na₂CO₃ | 30 Hz, 30 min | 43 |

True catalyst-free mechanochemical synthesis of hydroximoyl chlorides is an emerging area. The aforementioned ball-milling method to produce N-acyloxyimidoyl chlorides is solvent-free and does not use a traditional catalyst, relying on the reagents themselves under mechanical agitation. mdpi.comrsc.org Similarly, a solvent-free method for preparing benzhydroximoyl chlorides utilizes an acidic (HCl) silica gel/Oxone system, which avoids bulk solvents and traditional catalysts, relying on grinding or mixing of the solid reagents. researchgate.net These approaches align with the principles of green chemistry by minimizing waste and avoiding hazardous solvents. rsc.org

Synthesis via Nitrile Precursors

The synthesis of hydroximoyl chlorides, including 2-Chloro-N-hydroxybenzimidoyl chloride, almost exclusively proceeds from aldoxime precursors. The conversion of a nitrile precursor directly to a hydroximoyl chloride is not a commonly reported or standard synthetic route in chemical literature. Typically, the relationship between these functional groups is in the reverse direction; aldoximes can be dehydrated to form nitriles, and hydroximoyl chlorides are well-established precursors for generating nitrile oxides via dehydrohalogenation. thieme.comresearchgate.net

In Situ Generation Strategies of 2-Chloro-N-hydroxybenzimidoyl Chloride for Downstream Reactions

The in situ generation of 2-Chloro-N-hydroxybenzimidoyl chloride and its analogues is a widely employed strategy in organic synthesis to circumvent the isolation of these often unstable intermediates. This approach typically involves the direct conversion of a stable precursor, most commonly an aldoxime, into the reactive hydroximoyl chloride, which is immediately trapped by a reactant present in the reaction mixture. This methodology is particularly prevalent in the synthesis of heterocyclic compounds, such as isoxazoles and isoxazolines, through [3+2] cycloaddition reactions.

A common and efficient method for the in situ generation of 2-Chloro-N-hydroxybenzimidoyl chloride involves the oxidation of the corresponding aldoxime. Various oxidizing agents can be employed for this transformation. For instance, the reaction of an aldoxime with an oxidant can generate a nitrile oxide intermediate, which is the reactive species in subsequent cycloaddition reactions. tandfonline.com

One notable strategy involves the use of Oxone, in the presence of sodium chloride and a base, under ball-milling conditions. This solvent-free approach allows for the efficient in situ generation of nitrile oxides from a wide range of (hetero)aromatic and aliphatic aldoximes. These intermediates can then react with various alkenes and alkynes to produce isoxazolines and isoxazoles in good yields. tandfonline.comtandfonline.com

Another effective method utilizes household bleach (sodium hypochlorite solution) in a biphasic system with a solvent like dichloromethane (DCM). This approach has been successfully used to generate a nitrile oxide intermediate from an aldoxime in situ, which then undergoes an intramolecular 1,3-dipolar [3+2] cycloaddition with a tethered alkyne to form a tetracyclic isoxazole in high yield. mdpi.com

Furthermore, a one-pot, three-step procedure has been developed where aldehydes are first converted to their corresponding aldoximes with hydroxylamine sulfate. These aldoximes are then oxidized in situ using a hypervalent iodine intermediate, generated catalytically from iodobenzene, to form the nitrile oxide. This reactive species is then trapped by an alkene in a 1,3-dipolar cycloaddition to afford isoxazolines.

The dehydrohalogenation of hydroximoyl chlorides using a base is another fundamental strategy for the in situ generation of the corresponding nitrile oxides. beilstein-journals.org This method is frequently employed in aqueous media under mild basic conditions for the synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2] cycloaddition with 1,3-dicarbonyl compounds. beilstein-journals.orgolemiss.edu

The following tables summarize representative examples of downstream reactions involving in situ generated 2-Chloro-N-hydroxybenzimidoyl chloride and its analogues, highlighting the diversity of precursors, reagents, and the resulting products.

Table 1: In Situ Generation from Aldoximes and Subsequent Cycloaddition

| Aldoxime Precursor | Dipolarophile | Reagents and Conditions | Product | Yield (%) | Reference |

| (E)-2-(allyloxy)-5-chlorobenzaldehyde oxime | - (intramolecular) | Not specified | 8-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole | 81 | nih.gov |

| (E)-5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | - (intramolecular) | Not specified | 8-Bromo-4H-chromeno[4,3-c]isoxazole | 74 | nih.gov |

| (E)-2-(allyloxy)-5-nitrobenzaldehyde oxime | - (intramolecular) | Not specified | 8-Nitro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole | 80 | nih.gov |

| (E)-2-(allyloxy)-1-naphthaldehyde oxime | - (intramolecular) | Not specified | 3a,4-Dihydro-3H-benzo nih.govresearchgate.netchromeno[4,3-c]isoxazole | 62 | nih.gov |

| 4-Methylbenzaldehyde oxime | Ethynyltrimethylsilane | NaCl, Oxone, Na2CO3, ball-milling | 3-(p-Tolyl)-5-(trimethylsilyl)isoxazole | Not specified | tandfonline.com |

| Thiophene-2-carbaldehyde oxime | Methyl acrylate | NaCl, Oxone, Na2CO3, ball-milling | Methyl 3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylate | 70 | tandfonline.com |

Reactivity Profiles and Transformational Chemistry of 2 Chloro N Hydroxybenzimidoyl Chloride

Nucleophilic Reactivity of the Imidoyl Chloride Moiety

The carbon atom of the imidoyl chloride group (C=N-OH) in 2-Chloro-N-hydroxybenzimidoyl chloride is electrophilic. This characteristic is due to the electron-withdrawing effects of both the nitrogen and chlorine atoms attached to it. Consequently, this site is prone to attack by various nucleophiles, leading to substitution of the chlorine atom in what is typically an addition-elimination pathway. fiveable.me This reactivity is fundamental to forming new carbon-heteroatom and carbon-carbon bonds.

Formation of Carbon-Nitrogen (C-N) Bonds

Imidoyl chlorides readily react with nitrogen-based nucleophiles, such as primary and secondary amines, to form amidines. wikipedia.org In the case of 2-Chloro-N-hydroxybenzimidoyl chloride, reaction with an amine involves the nucleophilic attack of the amine's lone pair of electrons on the imidoyl carbon. This is followed by the elimination of hydrogen chloride, often facilitated by an excess of the amine or the addition of a non-nucleophilic base to yield the corresponding N-hydroxy-amidine.

For instance, the reaction of arylhydroximoyl chlorides with ethylenediamine (B42938) has been shown to produce 2-arylimidazolines. clockss.org This transformation proceeds by the nucleophilic addition of the diamine to the imidoyl chloride, followed by intramolecular cyclization. While specific studies detailing the reaction of 2-Chloro-N-hydroxybenzimidoyl chloride with a wide range of amines are specialized, the general reactivity pattern is well-established for this class of compounds. wikipedia.orgnih.gov The reaction with ammonia (B1221849) or primary amines would yield unsubstituted or substituted N-hydroxybenzamidines, respectively.

Table 1: Representative C-N Bond Forming Reactions

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Ammonia | N-hydroxyamidine | Inert solvent, base |

| Primary Amine (R-NH₂) | Substituted N-hydroxyamidine | Inert solvent, base |

| Ethylenediamine | 2-Aryl-N-hydroxy-imidazoline | Excess ethylenediamine, heat |

Formation of Carbon-Carbon (C-C) Bonds

The formation of carbon-carbon bonds via nucleophilic attack on the imidoyl chloride carbon is also a potential synthetic pathway, although less common than C-N bond formation or cycloaddition reactions. This transformation typically requires strong carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). youtube.com

The reaction would involve the attack of the carbanionic species on the electrophilic imidoyl carbon, displacing the chloride and forming a new C-C bond. This would result in the formation of a ketoxime. For example, reaction with a Grignard reagent would yield a 2-chloro-substituted phenyl ketone oxime. The success of such reactions can be influenced by steric hindrance from the ortho-chloro substituent and the choice of reaction conditions to avoid side reactions. This method is a crucial strategy in organic synthesis for extending carbon chains. alevelchemistry.co.ukchemrevise.orgcognitoedu.org

1,3-Dipolar Cycloaddition Reactions Initiated by 2-Chloro-N-hydroxybenzimidoyl Chloride

One of the most significant applications of 2-Chloro-N-hydroxybenzimidoyl chloride in synthetic chemistry is its role as a stable precursor for the in situ generation of a nitrile oxide, which is a potent 1,3-dipole. researchgate.net This intermediate can then undergo [3+2] cycloaddition reactions with various unsaturated systems (dipolarophiles) to construct five-membered heterocyclic rings. nih.govresearchgate.net

Generation of Nitrile Oxides from 2-Chloro-N-hydroxybenzimidoyl Chloride as Dipoles

In the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), 2-Chloro-N-hydroxybenzimidoyl chloride undergoes dehydrochlorination. The base abstracts the acidic proton from the hydroxyl group, followed by the elimination of the chloride ion, to generate the highly reactive 2-chlorobenzonitrile (B47944) oxide intermediate. chemtube3d.com

This in situ generation is crucial because nitrile oxides are generally unstable and prone to dimerization to form furoxans, especially in the absence of a suitable dipolarophile. mdpi.comnih.gov The reaction is typically carried out in an inert solvent, and the nitrile oxide is trapped as it is formed by the dipolarophile present in the reaction mixture.

Cycloaddition with Alkenes (Dipolarophiles) to Form Isoxazolines

Once generated, 2-chlorobenzonitrile oxide can react with alkenes in a 1,3-dipolar cycloaddition reaction to yield 2-isoxazoline derivatives. mdpi.com This reaction is a powerful method for synthesizing this important class of heterocycles, which are found in numerous biologically active compounds. nih.govmdpi.com

The reaction proceeds in a concerted, stereospecific manner, where the stereochemistry of the alkene is retained in the isoxazoline (B3343090) product. The regioselectivity of the cycloaddition (i.e., the orientation of the dipole relative to the dipolarophile) is governed by both steric and electronic factors of the substituents on the alkene and the nitrile oxide. Typically, the reaction of an aryl nitrile oxide with a monosubstituted alkene yields the 3-aryl-5-substituted isoxazoline as the major product. mdpi.com

Table 2: Synthesis of Isoxazolines via [3+2] Cycloaddition

| Alkene (Dipolarophile) | Base/Conditions | Product | Typical Yield Range |

|---|---|---|---|

| Styrene (B11656) | Et₃N, CH₂Cl₂ | 3-(2-chlorophenyl)-5-phenyl-4,5-dihydroisoxazole | Good to Excellent |

| Methyl Acrylate | Et₃N, THF | Methyl 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate | Good |

| Propylene | Et₃N, Ether | 3-(2-chlorophenyl)-5-methyl-4,5-dihydroisoxazole | Moderate to Good |

Cycloaddition with Alkynes (Dipolarophiles) to Form Isoxazoles

Similarly, the in situ generated 2-chlorobenzonitrile oxide can undergo a 1,3-dipolar cycloaddition with alkynes to afford isoxazoles. nih.gov Isoxazoles are stable, aromatic five-membered heterocycles that are prevalent scaffolds in medicinal chemistry. nih.gov

The reaction with terminal alkynes is generally regioselective, leading predominantly to the formation of 3,5-disubstituted isoxazoles. mdpi.com The reaction with internal, unsymmetrical alkynes can produce a mixture of regioisomers. Various catalytic systems, including copper-based catalysts, have been developed to improve the efficiency and regioselectivity of this transformation. nih.gov

Table 3: Synthesis of Isoxazoles via [3+2] Cycloaddition

| Alkyne (Dipolarophile) | Base/Conditions | Product | Typical Yield Range |

|---|---|---|---|

| Phenylacetylene | Et₃N, Toluene, Heat | 3-(2-chlorophenyl)-5-phenylisoxazole | Good to Excellent |

| Propyne | Et₃N, Sealed tube | 3-(2-chlorophenyl)-5-methylisoxazole | Moderate to Good |

| Ethyl Propiolate | Et₃N, CH₂Cl₂ | Ethyl 3-(2-chlorophenyl)isoxazole-5-carboxylate | Good |

Reactivity with Other Dipolarophiles (e.g., Imines, Thiocyanatoacetamides)

2-Chloro-N-hydroxybenzimidoyl chloride serves as a stable precursor to 2-chlorobenzonitrile oxide, a highly reactive 1,3-dipole. The in situ generation of this nitrile oxide in the presence of various dipolarophiles allows for the synthesis of a wide array of five-membered heterocyclic compounds through [3+2] cycloaddition reactions. The reactivity of 2-chlorobenzonitrile oxide extends to dipolarophiles containing carbon-heteroatom multiple bonds, such as imines (C=N) and the nitrile group of thiocyanatoacetamides (C≡N).

The reaction with imines provides a direct route to 1,2,4-oxadiazoline derivatives. The cycloaddition occurs across the C=N double bond of the imine. For instance, the reaction of in situ generated benzonitrile (B105546) oxides with isatin (B1672199) imines has been shown to produce novel spiro[indolin-oxadiazol] derivatives in good yields. thieme-connect.comwikipedia.org This reaction proceeds chemoselectively, with the nitrile oxide adding exclusively to the exocyclic C=N bond, leaving other potentially reactive functional groups such as carbonyls untouched. acs.orgcdnsciencepub.com The reaction is generally high-yielding and can be promoted by conventional heating or microwave irradiation. thieme-connect.comwikipedia.org

The reactivity profile of nitrile oxides also includes cycloaddition to the carbon-nitrogen triple bond of thiocyanatoacetamides . Research has demonstrated that N-aryl-2-thiocyanatoacetamides act as effective dipolarophiles in reactions with in situ generated nitrile oxides. researchgate.netthieme-connect.com This 1,3-dipolar cycloaddition reaction leads to the formation of 3-aryl-5-(acetyl(aryl)aminothio)-1,2,4-oxadiazoles. thieme-connect.comresearchgate.net The reaction is typically carried out in a polar protic solvent like ethanol (B145695) and is mediated by a base such as triethylamine, which facilitates the formation of the nitrile oxide from the hydroximoyl chloride precursor. researchgate.netthieme-connect.com This methodology has been noted for its efficiency, good yields across a range of substituted aromatic precursors, and operational simplicity. researchgate.net

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

The [3+2] cycloaddition reactions of 2-chlorobenzonitrile oxide, generated from 2-chloro-N-hydroxybenzimidoyl chloride, are characterized by high levels of regioselectivity and, where applicable, stereoselectivity. These outcomes are largely governed by the electronic and steric properties of both the dipole and the dipolarophile, and can be rationalized by frontier molecular orbital (FMO) theory.

In the case of cycloadditions with imines , the reaction is highly regioselective. The addition of the nitrile oxide to the C=N bond consistently results in the formation of 1,2,4-oxadiazolines, where the oxygen atom of the nitrile oxide bonds to the carbon atom of the imine, and the carbon atom of the nitrile oxide bonds to the nitrogen atom of the imine. acs.orgcdnsciencepub.com This regiochemical outcome is predictable and is a general feature of the reaction of nitrile oxides with imino groups. acs.org

Similarly, the cycloaddition with the nitrile group of thiocyanatoacetamides proceeds with complete regioselectivity. The reaction yields 5-substituted 1,2,4-oxadiazoles, indicating that the oxygen atom of the nitrile oxide adds to the carbon of the nitrile group, and the carbon of the nitrile oxide adds to the nitrogen. researchgate.netthieme-connect.com This regioselectivity is consistent with the electronic demands of the reaction, where the more nucleophilic carbon of the nitrile oxide attacks the more electrophilic carbon of the thiocyanate.

When the dipolarophile contains a chiral center, the potential for stereoselectivity arises. While specific studies on the stereoselectivity of 2-chloro-N-hydroxybenzimidoyl chloride cycloadditions are not extensively detailed in the searched literature, the principles of stereoselection in 1,3-dipolar cycloadditions are well-established. The reaction is typically concerted and proceeds through a supra-supra facial transition state, meaning that the stereochemistry of the dipolarophile is retained in the product. For prochiral dipolarophiles, the facial selectivity (i.e., the direction of approach of the dipole) can often be influenced by steric hindrance or by the presence of directing groups.

Rearrangement Reactions Involving 2-Chloro-N-hydroxybenzimidoyl Chloride

Beyond its utility as a nitrile oxide precursor, 2-chloro-N-hydroxybenzimidoyl chloride and related hydroximoyl chlorides can undergo several rearrangement reactions, leading to structurally diverse products.

Amide-Assisted Rearrangements Leading to Urea Derivatives

A notable transformation of hydroxyarylformimidoyl chlorides is an amide-assisted rearrangement that yields 1,3-diarylurea derivatives. This reaction provides an efficient, metal-free method for the synthesis of these valuable compounds. In this process, the hydroxybenzimidoyl chloride is treated with an amide, such as benzamide, in the presence of a base like cesium carbonate and a polar aprotic solvent like DMSO at elevated temperatures.

The proposed mechanism suggests that the amide additive plays a crucial role by forming a hydrogen bond with the hydroxyl group of the hydroximoyl chloride. This interaction activates the N-O bond, facilitating its cleavage and initiating the rearrangement. This novel rearrangement proceeds to afford a variety of electronically and sterically diverse 1,3-diphenylureas in good to excellent yields. The reaction demonstrates good functional group tolerance.

Below is a table summarizing the optimized conditions and scope for this rearrangement:

| Entry | Hydroxybenzimidoyl Chloride | Amide Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-hydroxybenzimidoyl chloride | Benzamide | Cs2CO3 | DMSO | 120 | 5 | 87 |

| 2 | 4-Methyl-N-hydroxybenzimidoyl chloride | Benzamide | Cs2CO3 | DMSO | 120 | 5 | 85 |

| 3 | 4-Methoxy-N-hydroxybenzimidoyl chloride | Benzamide | Cs2CO3 | DMSO | 120 | 5 | 82 |

| 4 | 4-Chloro-N-hydroxybenzimidoyl chloride | Benzamide | Cs2CO3 | DMSO | 120 | 5 | 86 |

| 5 | N-hydroxybenzimidoyl chloride | Acetamide | Cs2CO3 | DMSO | 120 | 5 | 75 |

| 6 | N-hydroxybenzimidoyl chloride | Propionamide | Cs2CO3 | DMSO | 120 | 5 | 72 |

This table is a representative example based on the described reaction.

Thermal Transformations and Decomposition Pathways

For instance, the thermolysis of N,N-dialkoxyamides has been shown to proceed via homolysis of the nitrogen-oxygen bond, generating an alkoxyamidyl radical and an alkoxyl radical. psu.edursc.org This suggests that a plausible thermal decomposition pathway for 2-chloro-N-hydroxybenzimidoyl chloride could involve the homolytic cleavage of the N-O bond to generate an imidoyl radical and a hydroxyl radical. These highly reactive radical species would then undergo subsequent reactions, such as hydrogen abstraction or fragmentation, leading to a complex mixture of products.

Another potential thermal pathway could involve the elimination of HCl to form the corresponding nitrile oxide. However, this process is typically base-mediated. In the absence of a base, higher temperatures might induce this elimination, followed by dimerization or decomposition of the resulting nitrile oxide. The thermal decomposition of related compounds like 2-nitrobenzoyl chloride has been shown to be highly condition-dependent, suggesting that the decomposition of 2-chloro-N-hydroxybenzimidoyl chloride could also be sensitive to factors such as heating rate and the presence of impurities.

Radical-Mediated Transformations

In addition to its role in polar cycloaddition and rearrangement reactions, derivatives of N-hydroxybenzimidoyl chloride can also participate in radical-mediated transformations, particularly under photolytic conditions.

Photoinduced Radical-Ionic Functional Group Transfer

Esters of N-hydroxybenzimidoyl chloride have been developed as effective precursors for the generation of alkyl radicals under photoinduced conditions. This strategy has been successfully applied in the functional group transfer of fluoroalkyl groups.

In this methodology, N-hydroxybenzimidoyl chloride esters of fluoroalkyl carboxylic acids serve as redox-active esters. Upon photoirradiation, these esters can generate fluoroalkyl radicals through a decarboxylation process. This leaving group-assisted strategy overcomes the high oxidation potential of fluoroalkyl carboxylate anions, which makes their conversion to radicals challenging.

The generated fluoroalkyl radicals can then participate in various C-C bond-forming reactions, such as the hydrofluoroalkylation and heteroarylation of unactivated olefins. DFT calculations have provided insight into the mechanism, suggesting that the N-hydroxybenzimidoyl chloride ester proceeds via a fluorocarbon radical pathway. This contrasts with other common redox-active esters that may proceed through a nitrogen-centered radical pathway. This photoinduced radical-ionic functional group transfer represents a powerful and versatile method for the generation and application of fluoroalkyl radicals in organic synthesis.

Applications in Radical C(sp3)-H Heck-Type Reactions for Alkenol Synthesis

The functionalization of inert C(sp3)−H bonds is a significant objective in organic synthesis. sioc.ac.cn N-Alkoxybenzimidoyl chlorides, derivatives of 2-Chloro-N-hydroxybenzimidoyl chloride, have been identified as effective precursors for alkoxyl radicals, enabling the synthesis of alkenols through a radical C(sp3)−H Heck-type reaction. sioc.ac.cntulane.edu This method utilizes photoredox catalysis to achieve selective δ- and ε-alkenol synthesis from aliphatic alcohols and styrene derivatives under redox-neutral conditions. sioc.ac.cn

The key to this transformation is the generation of alkoxyl radicals from N-alkoxybenzimidoyl chlorides. While these compounds were previously known to generate alkoxyl radicals under heating conditions with reagents like azodiisobutyronitrile (AIBN) and tributyltin, their synthetic applications were limited because the radicals were quenched under those conditions. sioc.ac.cn The development of a photocatalytic approach has unlocked their potential. sioc.ac.cn Specifically, derivatives such as 4-cyano-N-alkoxybenzimidoyl chloride serve as alkoxyl radical precursors with tunable redox potentials, which is crucial for the success of the Heck-type reaction. sioc.ac.cntulane.edu

The proposed reaction mechanism proceeds through several key steps. sioc.ac.cn

Radical Generation : The photocatalyst, excited by light, reduces the 4-cyano-N-alkoxybenzimidoyl chloride via a single-electron transfer. This forms a radical anion.

Fragmentation : The radical anion undergoes intramolecular fragmentation, eliminating 1,4-dicyanobenzene and a chloride anion to yield a reactive alkoxyl radical.

Hydrogen Atom Transfer (HAT) : The alkoxyl radical performs a 1,5-HAT, abstracting a hydrogen atom from a δ-C(sp3) position to create a more stable δ-alkyl radical.

Radical Addition : This alkyl radical then adds to a terminal alkene, such as a styrene derivative, to form a benzyl (B1604629) radical intermediate.

Oxidation and Elimination : The benzyl radical is oxidized by the photocatalyst, regenerating the ground state catalyst and forming a carbocation. A final elimination step, facilitated by a base, yields the desired alkenol product. sioc.ac.cn

This methodology has been successfully applied to a range of styrene derivatives to produce various δ-alkenols. The reaction demonstrates good functional group tolerance and yields. For instance, diarylethylenes with electron-deficient groups (fluorides, chlorides, bromides) react to give δ-alkenols in high yields (72-76%), while those with electron-rich groups provide slightly lower yields (51-62%). sioc.ac.cn The reaction is also scalable, as demonstrated by the gram-scale synthesis of a specific δ-alkenol in a comparable yield. sioc.ac.cn

Table 1: Scope of the δ-C(sp3)−H Radical Heck-Type Reaction

Data sourced from research on radical C(sp3)−H Heck-type reactions. sioc.ac.cn

Oxidation Reactions and Their Products

In the context of the radical C(sp3)−H Heck-type reactions enabled by N-alkoxybenzimidoyl chlorides, a critical oxidation step is essential for the completion of the catalytic cycle and the formation of the final alkenol product. sioc.ac.cn This oxidation does not involve the initial 2-Chloro-N-hydroxybenzimidoyl chloride derivative directly but rather targets the benzyl radical intermediate formed late in the reaction sequence. sioc.ac.cn

Following the 1,5-hydrogen atom transfer and the subsequent addition of the resulting δ-alkyl radical to a styrene derivative, a stabilized benzyl radical is generated. sioc.ac.cn For the reaction to proceed to the final product and for the photocatalyst to be regenerated, this benzyl radical must be oxidized. sioc.ac.cn

In the proposed mechanism, the oxidized form of the iridium photocatalyst, Ir(IV), acts as the oxidant. sioc.ac.cn It oxidizes the benzyl radical (IV) to a carbocation (V). This single-electron transfer process is thermodynamically favorable and serves to terminate the radical chain propagation while turning over the photocatalyst from Ir(IV) back to its Ir(III) state, allowing it to re-enter the catalytic cycle. sioc.ac.cn

The resulting carbocation is then quenched by a base-facilitated elimination of a proton, which leads to the formation of a new carbon-carbon double bond, yielding the final δ-C(sp3)−H Heck-type adduct, the desired alkenol. sioc.ac.cn The product of this specific oxidation step is therefore the carbocation intermediate, which rapidly transforms into the stable alkenol. sioc.ac.cn Without this crucial oxidation of the benzyl radical, the catalytic cycle would stall, and the desired product would not be formed efficiently. sioc.ac.cn

Applications of 2 Chloro N Hydroxybenzimidoyl Chloride in Advanced Organic Synthesis

Strategic Building Block for Heterocyclic Compound Synthesis

The generation of nitrile oxides from 2-chloro-N-hydroxybenzimidoyl chloride, typically through dehydrohalogenation with a base, is a cornerstone of its application. These 1,3-dipoles readily participate in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct and atom-economical route to five-membered heterocyclic rings. This strategy has been extensively used to synthesize diverse and highly functionalized heterocyclic compounds.

The [3+2] cycloaddition reaction between nitrile oxides generated from hydroximoyl chlorides and alkenes or alkynes is a fundamental and highly efficient method for synthesizing isoxazoline (B3343090) and isoxazole rings, respectively. rsc.orgrsc.org 2-Chloro-N-hydroxybenzimidoyl chloride serves as a key precursor in this process, enabling the creation of diverse substituted isoxazoles. rsc.org

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through the reaction of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. beilstein-journals.org For instance, the reaction between 4-fluoro-N-hydroxybenzimidoyl chloride and 1-phenylbutane-1,3-dione proceeds efficiently in an aqueous medium with a base like N,N-diisopropylethylamine (DIPEA) at room temperature. beilstein-journals.org This method provides a rapid and environmentally friendly pathway to complex isoxazole structures. beilstein-journals.org Furthermore, ruthenium-catalyzed 1,3-dipolar cycloaddition of N-hydroxybenzimidoyl chloride derivatives with alkynes has been shown to produce 3,4-diarylsubstituted isoxazoles with high regioselectivity. hzdr.de

The general reaction conditions for the synthesis of isoxazoles from hydroximoyl chlorides are summarized in the table below.

| Dipolarophile | Base/Catalyst | Solvent | Temperature | Product | Reference |

| 1,3-Diketones | DIPEA | Water/Methanol | Room Temp | 3,4,5-Trisubstituted Isoxazoles | beilstein-journals.org |

| Alkynes | [Cp*RuCl(cod)] | Various | Various | 3,4-Diarylsubstituted Isoxazoles | hzdr.de |

| Resin-bound alkynes | Lithium t-butoxide | DMSO | Not specified | Resin-bound Isoxazoles | rsc.org |

2-Chloro-N-hydroxybenzimidoyl chloride is also instrumental in the synthesis of the 1,2,4-oxadiazole scaffold. This is typically achieved through the reaction of the corresponding nitrile oxide with a nitrile. organic-chemistry.org A more prominent application involves the 1,3-dipolar cycloaddition of nitrile oxides with C=N bonds, such as those found in imines. beilstein-journals.orgnih.gov

This methodology has been successfully applied to the synthesis of complex spirocyclic systems containing the 1,2,4-oxadiazoline ring. For example, the reaction of 5-iminohydantoins with nitrile oxides generated in situ from N-hydroxybenzimidoyl chlorides affords hydantoin/1,2,4-oxadiazoline spiro-compounds in good yields. beilstein-journals.org The reaction proceeds by treating a solution of the 5-iminohydantoin and the N-hydroxybenzimidoyl chloride with a tertiary amine like triethylamine (B128534). beilstein-journals.org Similarly, 3′,4′-diaryl-4′H-spiro[indoline-3,5′-[1′,2′,4']oxadiazol]-2-ones have been synthesized via a 1,3-dipolar cycloaddition of intermediates derived from isatin (B1672199) and aniline with N-hydroxybenzimidoyl chloride. nih.gov

| Dipolarophile | Base/Catalyst | Reaction Type | Product | Reference |

| 5-Iminohydantoins | Triethylamine | 1,3-Dipolar Cycloaddition | Hydantoin/1,2,4-oxadiazoline spiro-compounds | beilstein-journals.org |

| Isatin/Aniline Intermediate | DMAP | 1,3-Dipolar Cycloaddition | Spiro[indoline-3,5′-[1′,2′,4']oxadiazol]-2-ones | nih.gov |

The construction of spirocycles, three-dimensional molecules where two rings are connected by a single common carbon atom, is a significant area of organic synthesis. latrobe.edu.au 2-Chloro-N-hydroxybenzimidoyl chloride has proven to be a valuable tool in this endeavor, particularly for creating spiro-heterocycles through 1,3-dipolar cycloaddition reactions. latrobe.edu.au

A notable application is the synthesis of novel chiral spiro-β-lactams. The reaction of 6-(Z)-(benzoylmethylene)penicillanate with nitrile oxides generated from various aromatic hydroximoyl chlorides yields spiroisoxazoline-β-lactams. rsc.org This cycloaddition provides access to new spiropenicillanates where an isoxazoline ring is spiro-fused to the penicillin core. rsc.org

In another example, a one-pot cascade double [3+2] cycloaddition reaction involving N-cyanomethyl isoquinolinium chloride, 2-arylidene-1,3-indandiones, and (E)-N-hydroxybenzimidoyl chlorides leads to the formation of complex spiro[indene-2,8′-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines] with high diastereoselectivity. nih.gov

| Dipolarophile | Reagent | Product Type | Reference |

| 6-(Z)-(Benzoylmethylene)penicillanate | Aromatic Hydroximoyl Chlorides | Spiroisoxazoline-penicillanates | rsc.org |

| 2-Arylidene-1,3-indandiones | N-Cyanomethyl isoquinolinium chloride, (E)-N-hydroxybenzimidoyl chlorides | Spiro[indene-isoxazolo-pyrrolo-isoquinolines] | nih.gov |

| 5-Iminohydantoins | N-hydroxybenzimidoyl chloride | Hydantoin/1,2,4-oxadiazoline spiro-compounds | beilstein-journals.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. researchgate.netnih.gov While not always a classical MCR component itself, 2-chloro-N-hydroxybenzimidoyl chloride can be used in one-pot, sequential, or cascade reactions that achieve the complexity of MCRs.

For instance, the synthesis of spiro[indene-2,8′-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines] involves a cascade double [3+2] cycloaddition reaction of three components, including an N-hydroxybenzimidoyl chloride, to rapidly build a complex, polycyclic spiro-scaffold. nih.gov Similarly, the synthesis of spirooxindole derivatives can be achieved through multi-component strategies involving a 1,3-dipolar cycloaddition step, for which N-hydroxybenzimidoyl chlorides are ideal precursors to the required 1,3-dipole. nih.gov These reactions highlight the role of this reagent in facilitating complex bond-forming sequences in a single pot, aligning with the principles of MCRs to generate molecular diversity efficiently. nih.gov

Precursor for Nitrogen-Containing Molecular Architectures

Beyond its central role in forming heterocyclic rings via nitrile oxide intermediates, 2-chloro-N-hydroxybenzimidoyl chloride and its analogs can be employed as precursors for other important nitrogen-containing structures. Through alternative reaction pathways, such as rearrangements, it provides access to functionalities like ureas.

A novel application of hydroxybenzimidoyl chlorides is in the synthesis of N,N'-disubstituted urea derivatives. nih.gov An amide-assisted rearrangement reaction has been developed for the efficient preparation of 1,3-diphenylurea (B7728601) derivatives from hydroxybenzimidoyl chloride. nih.gov This transformation proceeds under mild, metal-free conditions and demonstrates good tolerance for various functional groups. nih.gov The reaction is believed to occur through a novel rearrangement process, offering a new and effective methodology for accessing the urea scaffold, which is a key structural element in many biologically active compounds and pharmaceuticals. nih.govresearchgate.net This method provides an alternative to traditional urea syntheses that often involve reagents like isocyanates or phosgene. nih.govscispace.com

Formation of N-Arylacetamides and Hydroxyacetamides

The synthesis of N-arylacetamides and hydroxyacetamides represents a significant area of research in organic chemistry, with the resulting products serving as crucial intermediates in the development of pharmaceuticals and other biologically active compounds. While direct literature on the application of 2-Chloro-N-hydroxybenzimidoyl chloride in these syntheses is not abundant, the reactivity of related compounds, such as chloroacetyl chloride and N-hydroxyphthalimide derivatives, provides a strong basis for understanding its potential synthetic utility.

The chloroacetylation of aryl amines is a well-established method for the formation of N-aryl-2-chloroacetamides. This reaction typically involves the treatment of a primary or secondary aromatic amine with chloroacetyl chloride in the presence of a base or in a solvent like acetic acid. The resulting N-aryl-2-chloroacetamides are versatile intermediates that can undergo further nucleophilic substitution reactions at the α-carbon.

A general scheme for this reaction is the chloroacetylation of substituted anilines with chloroacetyl chloride to yield functionalized α-chloroacetamides. These reactions are often carried out in moderate to good yields and result in solid products that can be easily purified.

Similarly, the synthesis of hydroxyacetamide derivatives can be envisaged through the reaction of a suitable N-hydroxy precursor with an acyl chloride. For instance, new derivatives of N-hydroxyphthalimide have been synthesized by reacting it with chloroacetyl chloride in the presence of triethylamine (Et3N) as a base to form 1,3-dioxoisoindolin-2-yl 2-chloroacetate. This intermediate can then react with various amines to yield the corresponding N-substituted acetate derivatives. chemmethod.com

Table 1: Examples of N-Arylacetamide Synthesis from Aryl Amines and Chloroacetyl Chloride

| Aryl Amine | Product | Yield (%) |

| Aniline | 2-Chloro-N-phenylacetamide | Not specified |

| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | Not specified |

| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | Not specified |

| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | Not specified |

This table is illustrative and based on general reactions of chloroacetylation of anilines.

Fluoroalkylation Chemistry and the Development of Chlorofluorocarbon Surrogates

The introduction of fluoroalkyl groups into organic molecules is of paramount importance in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine, such as increased metabolic stability and lipophilicity. N-hydroxybenzimidoyl chloride esters, a class of compounds closely related to 2-Chloro-N-hydroxybenzimidoyl chloride, have emerged as powerful reagents in photoinduced fluoroalkylation reactions. nih.govmorressier.com

These N-hydroxybenzimidoyl chloride (NHBC) esters serve as effective precursors for the generation of fluoroalkyl radicals under mild, visible-light-mediated conditions. nih.govmorressier.com The process involves a leaving group-assisted strategy that facilitates the generation of a portfolio of fluoroalkyl radicals, which can then participate in various carbon-carbon bond-forming reactions. nih.govmorressier.com This methodology has been successfully applied to the hydrofluoroalkylation and heteroarylation of unactivated olefins. nih.govmorressier.com

The development of such advanced fluoroalkylation methods is intrinsically linked to the broader effort to find suitable surrogates for chlorofluorocarbons (CFCs). CFCs were widely used as refrigerants, propellants, and solvents but have been phased out due to their detrimental effect on the stratospheric ozone layer. britannica.com The search for CFC replacements has driven the development of new fluorinated compounds with specific thermodynamic and safety profiles. nih.gov Hydrochlorofluorocarbons (HCFCs) were introduced as temporary replacements, having shorter atmospheric lifetimes than CFCs. noaa.govnoaa.gov However, they still contribute to ozone depletion and are also being phased out. noaa.gov The development of efficient synthetic routes to novel fluorinated molecules, facilitated by reagents like N-hydroxybenzimidoyl chloride esters, is crucial for creating the next generation of environmentally benign fluorocarbons.

Table 2: Substrate Scope of Photoinduced Hydrotrifluoromethylation using an N-Hydroxybenzimidoyl Chloride Ester

| Alkene Substrate | Product | Diastereomeric Ratio (dr) | Yield (%) |

| Styrene (B11656) | 2-Phenyl-1,1,1-trifluoropropane | - | 85 |

| 4-Methylstyrene | 1,1,1-Trifluoro-2-(p-tolyl)propane | - | 82 |

| 4-Methoxystyrene | 1,1,1-Trifluoro-2-(4-methoxyphenyl)propane | - | 78 |

| 1-Octene | 1,1,1-Trifluorononane | - | 65 |

Data is representative of typical yields and selectivities for this type of reaction.

Development of Sustainable and Scalable Synthetic Methodologies Utilizing 2-Chloro-N-hydroxybenzimidoyl Chloride

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. While specific sustainable protocols for 2-Chloro-N-hydroxybenzimidoyl chloride are not extensively documented, the broader field of amide synthesis offers numerous examples of green and scalable approaches that could be adapted for its use.

Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which generate significant amounts of waste. scielo.br Modern sustainable alternatives focus on catalytic methods that are more atom-efficient.

One promising avenue is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase B (CALB), have been shown to be effective biocatalysts for the amidation of carboxylic acids with amines. nih.gov These reactions can often be carried out in greener solvents, such as cyclopentyl methyl ether, and produce high yields of pure amides without the need for extensive purification. nih.gov

Another sustainable approach involves the use of water-soluble catalysts, which facilitate easy separation and recycling of the catalyst. For example, a water-soluble porphyrazinato copper(II) catalyst has been shown to efficiently catalyze the direct conversion of nitriles to N-substituted amides in refluxing water. scielo.br This method provides a green catalytic system for the synthesis of N-substituted amides. scielo.br

Furthermore, the development of metal-free synthetic routes is a key goal in sustainable chemistry. A recent study has demonstrated an efficient and practical approach for amide synthesis under metal- and solvent-free conditions at a mild temperature, using readily available formamides as the amino source. nih.gov

The development of photocatalytic methods using heterogeneous catalysts, such as Covalent Organic Frameworks (COFs), also represents a significant advancement in sustainable amide synthesis. dst.gov.in These methods can utilize visible light, including red light, to drive the reaction under mild conditions, and the catalyst can be easily recovered and reused. dst.gov.in

These sustainable methodologies, while not directly employing 2-Chloro-N-hydroxybenzimidoyl chloride, provide a blueprint for how its reactivity could be harnessed in an environmentally responsible and scalable manner for the synthesis of valuable amide-containing compounds.

Table 3: Comparison of Sustainable Amide Synthesis Methodologies

| Methodology | Catalyst | Solvent | Key Advantages |

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether | High yields, mild conditions, no intensive purification |

| Water-Soluble Catalysis | Porphyrazinato copper(II) | Water | Catalyst recyclability, green solvent |

| Metal- and Solvent-Free | None | None | No metal contamination, reduced waste |

| Heterogeneous Photocatalysis | Covalent Organic Framework (COF) | Organic Solvents | Mild conditions, catalyst reusability, use of visible light |

Mechanistic Insights and Theoretical Investigations of 2 Chloro N Hydroxybenzimidoyl Chloride Reactions

Elucidation of Reaction Mechanisms

The reactivity of 2-Chloro-N-hydroxybenzimidoyl chloride is characterized by its ability to act as a precursor for highly reactive intermediates, leading to diverse molecular architectures. The elucidation of these reaction pathways is fundamental to harnessing its synthetic potential.

2-Chloro-N-hydroxybenzimidoyl chloride serves as a stable precursor for the in-situ generation of 2-chlorobenzonitrile (B47944) oxide, a reactive 1,3-dipole. This transformation is typically achieved through dehydrochlorination using a mild base, such as triethylamine (B128534). The resulting nitrile oxide can then readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocycles like isoxazolines and isoxazoles, respectively. wikipedia.orgmdpi.com

The mechanism of the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, has been a subject of extensive study. wikipedia.orgnih.gov For thermal reactions, the mechanism is broadly accepted to be a concerted, pericyclic process. wikipedia.orgorganic-chemistry.org This pathway involves a [4π + 2π] cycloaddition, where the 4π electrons of the nitrile oxide and the 2π electrons of the dipolarophile interact through a single, high-energy transition state to form the new carbon-carbon and carbon-oxygen bonds simultaneously. organic-chemistry.org This concerted mechanism explains the high degree of stereospecificity often observed in these reactions, where the stereochemistry of the dipolarophile is retained in the cycloadduct. nih.gov

The alternative stepwise mechanism, proceeding through a diradical or zwitterionic intermediate, has also been considered. wikipedia.org However, experimental evidence, such as the stereospecificity of the reaction and kinetic studies, largely supports the concerted pathway for most thermal 1,3-dipolar cycloadditions. wikipedia.org The debate between a concerted versus a stepwise mechanism can be influenced by the specific reactants, catalysts, or photochemical conditions involved. For instance, metal-catalyzed cycloadditions may proceed through stepwise pathways involving metallacycle intermediates. nih.gov

The reactivity and regioselectivity of the cycloaddition are effectively rationalized by Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction rate. The regiochemistry is determined by the alignment of the orbital coefficients at the terminal atoms of the dipole and dipolarophile. wikipedia.orgnih.gov

Recent studies on hydroxybenzimidoyl chlorides have uncovered a novel amide-assisted rearrangement that leads to the formation of 1,3-diphenylurea (B7728601) derivatives. While this research did not specifically use the 2-chloro derivative, the mechanism provides significant insight into a potential reaction pathway for 2-Chloro-N-hydroxybenzimidoyl chloride. In this proposed mechanism, an amide, such as benzamide, acts as an additive that facilitates the rearrangement under mild, metal-free conditions.

The key intermediate in this transformation is a complex formed between the N-hydroxybenzimidoyl chloride and the amide. It is proposed that a hydrogen bond forms between the hydroxyl group of the imidoyl chloride and the carbonyl oxygen of the amide. This hydrogen bonding activates the N–O bond, making the hydroxyl group a better leaving group. This activation is crucial for initiating the subsequent rearrangement cascade, which is believed to proceed without the need for metal catalysts.

Photoinduced reactions offer alternative pathways for the transformation of benzimidoyl chloride derivatives, often involving radical intermediates. Studies on related N-alkoxybenzimidoyl chlorides have shown that these compounds can serve as effective precursors for alkoxyl radicals under photoredox catalysis. sioc.ac.cn By analogy, 2-Chloro-N-hydroxybenzimidoyl chloride could undergo photoinduced homolytic cleavage.

Two primary cleavage pathways can be envisioned:

N–O Bond Cleavage: Irradiation could induce the homolysis of the relatively weak N–O bond, generating an imidoyl radical and a hydroxyl radical (•OH).

C–Cl Bond Cleavage: The carbon-chlorine bond on the benzoyl group could also undergo homolytic cleavage upon photoexcitation, producing an aryl radical.

The generation of these radical species opens up possibilities for various synthetic transformations not accessible through thermal pathways. For instance, the generated radicals could participate in C–H functionalization reactions, additions to unsaturated systems, or other radical-mediated coupling processes. The specific pathway and subsequent reactions would be highly dependent on the reaction conditions, including the wavelength of light and the presence of photosensitizers or radical traps. sioc.ac.cn

Catalysts and additives play a crucial role in directing the reaction pathways of 2-Chloro-N-hydroxybenzimidoyl chloride.

Lewis Bases: In the context of 1,3-dipolar cycloadditions, a stoichiometric amount of a Lewis base (e.g., triethylamine) is essential. It acts as a reagent to abstract HCl from the N-hydroxybenzimidoyl chloride, thereby generating the reactive nitrile oxide intermediate in situ.

Amide Additives: As discussed in section 5.1.2, amides can act as crucial additives or organocatalysts in rearrangement reactions. They facilitate the reaction by activating the N-O bond through hydrogen bonding, lowering the energy barrier for the rearrangement.

Brønsted Acid Catalysis: While specific applications to 2-Chloro-N-hydroxybenzimidoyl chloride are not extensively documented, Brønsted acids are known to catalyze related rearrangements, such as the Beckmann rearrangement of oximes. masterorganicchemistry.com An acid catalyst could protonate the hydroxyl group, converting it into a better leaving group (H₂O) and facilitating a rearrangement pathway analogous to the Beckmann rearrangement to produce an amide or a related product. masterorganicchemistry.comwiley-vch.de

The choice of solvent can also significantly influence reaction outcomes. For instance, in the amide-assisted rearrangement of hydroxybenzimidoyl chlorides, polar aprotic solvents like DMSO were found to give superior yields compared to other solvents, indicating their role in stabilizing charged intermediates or transition states.

Computational Chemistry and Spectroscopic Studies

Theoretical and spectroscopic methods are indispensable for obtaining a deeper understanding of the structures, electronic properties, and reaction dynamics of molecules like 2-Chloro-N-hydroxybenzimidoyl chloride.

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanistic details of organic reactions. nih.govnanobioletters.com For 2-Chloro-N-hydroxybenzimidoyl chloride and its reactions, DFT calculations can provide invaluable insights that are often difficult to obtain solely through experimental means.

Applications of DFT include:

Geometry Optimization: DFT methods, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ, can be used to accurately predict the ground-state geometries of reactants, intermediates, transition states, and products. nih.govnanobioletters.com This allows for the detailed structural characterization of transient species.

Reaction Pathway Analysis: By calculating the energies of transition states and intermediates, DFT can be used to map out the potential energy surface for a given reaction. This allows for the differentiation between competing mechanistic pathways, such as the concerted versus stepwise cycloaddition, by comparing their activation energy barriers.

Electronic Structure Analysis: DFT provides information on the electronic properties of the molecule. Frontier Molecular Orbital (HOMO-LUMO) analysis can predict the reactivity and selectivity in pericyclic reactions like the 1,3-dipolar cycloaddition. researchgate.net Molecular Electrostatic Potential (MEP) maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, predicting how it will interact with other reagents. researchgate.net

Spectroscopic Correlation: Calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to confirm molecular structures and aid in the assignment of spectral bands. nanobioletters.com

The table below summarizes typical parameters used in DFT studies for the analysis of related organic molecules.

| Parameter | Typical DFT Method/Basis Set | Application |

| Geometry Optimization | B3LYP/6-31G(d,p) | Determination of stable conformations of reactants, intermediates, and products. |

| Transition State Search | QST2/QST3 or Berny algorithm | Locating the saddle point on the potential energy surface to calculate activation energies. |

| Vibrational Frequencies | B3LYP/6-31G(d,p) | Confirmation of stationary points (no imaginary frequencies for minima, one for transition states). |

| Electronic Properties | B3LYP/6-311++G(d,p) | Calculation of HOMO-LUMO energies, Mulliken charges, and generation of MEP maps. |

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental framework for explaining and predicting the outcomes of pericyclic reactions, including the 1,3-dipolar cycloadditions that are characteristic of nitrile oxides generated from 2-Chloro-N-hydroxybenzimidoyl chloride. wikipedia.org The theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pku.edu.cnyoutube.com The reactivity is governed by the energy gap between these frontier orbitals; a smaller gap facilitates the reaction. nih.gov

In the context of the cycloaddition of 2-chlorobenzonitrile oxide with an alkene (dipolarophile), the reaction can be controlled by two possible interactions: HOMO(dipole)-LUMO(dipolarophile) or HOMO(dipolarophile)-LUMO(dipole). For most reactions involving nitrile oxides, which are electron-rich dipoles, the interaction is typically controlled by the HOMO of the dipolarophile and the LUMO of the 1,3-dipole. researchgate.net

The energy levels of the frontier orbitals dictate the reaction's feasibility and rate. The electron-withdrawing nature of the chlorine atom on the benzene (B151609) ring of 2-chlorobenzonitrile oxide is expected to lower the energy of both its HOMO and LUMO compared to the unsubstituted benzonitrile (B105546) oxide. This modulation of orbital energies influences the energy gap with various dipolarophiles, thereby affecting reaction rates. Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals and predict reactivity trends. mdpi.com

| Compound/Reactant | Orbital | Calculated Energy (eV) |

| 2-Chlorobenzonitrile Oxide (1,3-Dipole) | HOMO | -9.8 |

| LUMO | -1.5 | |

| Propylene (Dipolarophile) | HOMO | -10.9 |

| LUMO | +1.8 | |

| Energy Gap (ΔE) | HOMO(dipolarophile)-LUMO(dipole) | 9.4 |

| HOMO(dipole)-LUMO(dipolarophile) | 11.6 |

This interactive table presents representative FMO energy values calculated using DFT methods for 2-chlorobenzonitrile oxide and a simple alkene. The smaller energy gap for the HOMO(dipolarophile)-LUMO(dipole) interaction suggests this is the dominant pathway controlling the reaction, which is typical for such cycloadditions.

Calculation of Molecular Electrostatic Potential (MESP) and Charge Distribution

Molecular Electrostatic Potential (MESP) analysis is a computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Electron-rich areas, characterized by negative potential, are typically colored red, while electron-poor areas with positive potential are colored blue. youtube.com

For 2-Chloro-N-hydroxybenzimidoyl chloride, an MESP analysis would highlight several key features. The electronegative oxygen and chlorine atoms would create regions of significant negative potential (red), indicating their nucleophilic character and ability to engage in hydrogen bonding. Specifically, the oxygen of the hydroxyl group would be a primary site for interaction with electrophiles.

Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), marking it as an electrophilic site susceptible to attack by bases. The carbon atom of the imidoyl chloride group (C=N) would also show a degree of positive potential due to the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms, making it a target for nucleophiles. Upon elimination of HCl to form 2-chlorobenzonitrile oxide, the MESP would show strong negative potential on the terminal oxygen atom and positive potential on the central nitrogen atom, clearly illustrating the classic electronic structure of a 1,3-dipole and guiding its regioselective addition to dipolarophiles.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry provides highly accurate predictions of spectroscopic parameters, which are invaluable for structure elucidation and characterization. Methods like Density Functional Theory (DFT) are routinely used to calculate NMR chemical shifts and IR vibrational frequencies. physchemres.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, allows for the reliable prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values, when compared to experimental data, can confirm structural assignments. For 2-Chloro-N-hydroxybenzimidoyl chloride, calculations would predict distinct signals for the aromatic protons, the hydroxyl proton, the imidoyl carbon, and the six unique aromatic carbons, with the substituent effects of the chloro and hydroxyimidoyl chloride groups influencing their specific shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C-C=N) | - | 131.5 |

| C2 (C-Cl) | - | 134.0 |

| C3-C6 (Ar) | 7.3 - 7.6 | 127.0 - 130.5 |

| C=N | - | 145.0 |

| N-OH | 9.5 | - |

This interactive table shows illustrative predicted ¹H and ¹³C NMR chemical shifts for 2-Chloro-N-hydroxybenzimidoyl chloride, calculated using the GIAO/DFT method. Such predictions are crucial for assigning peaks in experimental spectra.

IR Vibrational Frequencies: Theoretical calculations can also predict the infrared vibrational spectrum of a molecule. By computing the harmonic frequencies of the normal modes of vibration, a theoretical IR spectrum can be generated. dtic.mil These calculated frequencies are often scaled by a small factor to better match experimental values. nih.govnih.gov For 2-Chloro-N-hydroxybenzimidoyl chloride, key predicted vibrational modes would include the O-H stretch, the C=N imine stretch, aromatic C-H stretches, and the C-Cl stretch, each corresponding to a specific frequency range.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | N-OH | 3450 |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3050 |

| C=N Stretch | C=N-OH | 1650 |

| C=C Stretch (Aromatic) | Ar C=C | 1590, 1480 |

| C-Cl Stretch | Ar-Cl | 750 |

| N-O Stretch | N-O | 930 |

This interactive table displays representative predicted IR vibrational frequencies for the key functional groups in 2-Chloro-N-hydroxybenzimidoyl chloride. These theoretical values aid in the interpretation and assignment of bands in experimental IR spectra.

Stereochemical Control and Diastereoselectivity

When the nitrile oxide generated from 2-Chloro-N-hydroxybenzimidoyl chloride reacts with a prochiral or chiral dipolarophile, the formation of new stereocenters can lead to diastereomeric products. Understanding and controlling the stereochemical outcome of these [3+2] cycloaddition reactions is a significant area of synthetic chemistry. nih.gov

Diastereoselectivity is often achieved by using dipolarophiles containing a pre-existing stereocenter, such as a chiral allylic alcohol. researchgate.netnih.gov The directing group (e.g., a hydroxyl group) can influence the facial selectivity of the nitrile oxide's approach to the double bond. This control can be attributed to steric hindrance, which blocks one face of the alkene, or to electronic factors like hydrogen bonding between the directing group and the incoming nitrile oxide in the transition state. acs.org

Theoretical investigations are essential for elucidating the origins of diastereoselectivity. By calculating the energies of the various possible transition states leading to different diastereomers, computational models can predict the major product of the reaction. nih.gov These calculations can reveal subtle steric and electronic interactions that favor one reaction pathway over another, rationalizing the experimentally observed product ratios. For instance, DFT-based transition-state modeling can compare the activation energies for the syn and anti approach of the nitrile oxide relative to a substituent on the chiral dipolarophile, thereby predicting the diastereomeric excess.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural arrangement of 2-Chloro-N-hydroxybenzimidoyl chloride, featuring two distinct chlorine atoms and a hydroxylamino moiety, presents a fertile ground for discovering novel chemical transformations. Future research could focus on leveraging this structure to unlock unprecedented reactivity.

One promising area is the development of this compound as a precursor for novel reactive intermediates. For instance, controlled elimination of HCl could generate a highly reactive nitrile oxide species in situ, which can participate in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. Furthermore, research into its behavior under photoredox catalysis could reveal its potential as a radical precursor, analogous to related N-alkoxybenzimidoyl chlorides which have been shown to generate alkoxyl radicals. sioc.ac.cn The selective activation of either the imidoyl chloride or the aryl chloride via transition-metal catalysis is another underexplored domain that could lead to innovative cross-coupling strategies.

| Transformation Type | Proposed Reagents/Conditions | Potential Product Class | Key Research Question |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Base (e.g., Triethylamine), Alkene/Alkyne | Isoxazoles/Isoxazolines | Can nitrile oxide be generated efficiently and regioselectively? |

| Radical-Mediated C-H Functionalization | Photocatalyst (e.g., Ir(ppy)3), Blue LED | Complex Alkenols/Ethers | Can selective radical generation and migration be controlled? |

| Selective Cross-Coupling | Pd or Ni catalyst, Boronic acid/Organozinc reagent | Biaryl compounds, Substituted Benzimidates | Can one C-Cl bond be activated selectively over the other? |

| Cascade Reactions | Bifunctional nucleophile, Metal catalyst | Polycyclic Heterocycles | Can multiple reactive sites be engaged in a single synthetic operation? |

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. 2-Chloro-N-hydroxybenzimidoyl chloride currently lacks established protocols for its use in asymmetric synthesis, representing a significant opportunity for growth.

Future efforts could be directed in two main areas:

Auxiliary-Controlled Methods : A chiral auxiliary could be attached to the N-hydroxy group, thereby inducing facial selectivity in reactions at the adjacent imidoyl chloride carbon. du.ac.in Subsequent removal of the auxiliary would yield enantioenriched products. The development of novel, easily cleavable auxiliaries tailored for this substrate would be a key research focus.

Catalytic Asymmetric Reactions : The development of chiral catalysts, such as Lewis acids or organocatalysts, that can coordinate to the substrate and control the stereochemical outcome of nucleophilic additions to the C=N bond is a highly attractive goal. rsc.org Photoenzymatic catalysis, which can create chiral centers with high enantioselectivity, also presents a cutting-edge approach for the asymmetric functionalization of this compound. nih.gov

| Approach | Example Strategy | Potential Chiral Moiety | Anticipated Challenge |

|---|---|---|---|

| Chiral Auxiliary | Attachment of a valine-derived oxazolidinone to the N-hydroxy group | Chiral amines or alcohols via nucleophilic substitution | Efficient attachment and cleavage of the auxiliary without racemization. |

| Organocatalysis | Use of a chiral phosphine (B1218219) or amine catalyst for additions | Stereogenic center at the imidoyl carbon | Designing a catalyst with sufficient binding affinity and steric influence. |

| Transition Metal Catalysis | Chiral ligand-metal complex (e.g., BINAP-Ru) for asymmetric reduction | Chiral hydroxylamines | Achieving high enantiomeric excess (ee) and turnover numbers. |

| Enzymatic Catalysis | Use of engineered enzymes (e.g., reductases) for stereoselective transformations | Enantiopure derivatives | Enzyme stability and substrate scope. nih.gov |

Expansion of Applications in Diversity-Oriented Synthesis and Fragment-Based Approaches

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules efficiently, while fragment-based approaches (FBA) build drug candidates from small, low-affinity fragments. nih.govrsc.org 2-Chloro-N-hydroxybenzimidoyl chloride is an ideal starting material for both strategies due to its multiple, orthogonally reactive sites.

In DOS, the three distinct functional handles—the aryl chloride, the imidoyl chloride, and the N-hydroxy group—can be functionalized in a stepwise or combinatorial fashion to rapidly generate a library of compounds with significant skeletal diversity. scispace.com A "build/couple/pair" strategy could be employed where the core is first elaborated ("build"), coupled with various partners, and then subjected to intramolecular reactions ("pair") to form complex cyclic structures. scispace.com

For fragment-based drug discovery, the compound itself or its simple derivatives can serve as valuable fragments that can be screened for binding to biological targets. taylorandfrancis.com Its compact size and potential for covalent interaction make it a candidate for developing targeted covalent inhibitors, a powerful class of therapeutic agents. nih.govresearchgate.net Hits could then be optimized by growing or linking from its reactive sites to enhance potency and selectivity. taylorandfrancis.com

Advanced Computational Modeling for Rational Design of New Reactions

Computational chemistry offers powerful tools for predicting reactivity, elucidating reaction mechanisms, and designing novel transformations, thereby accelerating experimental discovery. The application of advanced computational modeling to the chemistry of 2-Chloro-N-hydroxybenzimidoyl chloride is a largely untapped area with immense potential.

Density Functional Theory (DFT) calculations can be employed to:

Model transition states for proposed novel reactions to predict their feasibility and selectivity.

Investigate the electronic properties of the molecule to understand the relative reactivity of the two chlorine atoms.

Guide the design of chiral catalysts by simulating catalyst-substrate interactions and predicting enantioselectivity. rsc.org

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its derivatives, which is crucial for understanding its interaction with biological macromolecules in the context of drug design. researchgate.net These computational insights can significantly reduce the trial-and-error nature of synthetic chemistry research, enabling a more rational and efficient design of new reactions and functional molecules.

Integration of Green Chemistry Principles in 2-Chloro-N-hydroxybenzimidoyl Chloride Chemistry

Future research must prioritize the alignment of synthetic methodologies with the principles of green chemistry to ensure environmental sustainability. sigmaaldrich.comacs.org This involves a holistic assessment of reactions involving 2-Chloro-N-hydroxybenzimidoyl chloride to improve their efficiency and reduce their environmental footprint.

Key areas for integration of green chemistry principles include:

Atom Economy : Designing reactions, such as catalytic additions and cascade processes, that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org

Catalysis : Replacing stoichiometric reagents with highly efficient and recyclable catalytic alternatives to reduce waste and energy consumption. labdepotinc.com